2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules. The presence of the ethylsulfanyl and bromophenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine core. Subsequent bromination and ethylsulfanyl substitution reactions are carried out under controlled conditions to introduce the bromophenyl and ethylsulfanyl groups, respectively .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The ethylsulfanyl and bromophenyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets or forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives with different substituents. For example:
2-(Methylsulfanyl)ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
2-(Ethylsulfanyl)ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The fluorophenyl group can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of substituents, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S/c1-3-23-8-7-22-15(20)13-10(2)18-16(21)19-14(13)11-5-4-6-12(17)9-11/h4-6,9,14H,3,7-8H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACWJVRCQGCPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386201 |
Source
|
Record name | ST015162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5608-36-6 |
Source
|
Record name | ST015162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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